molecular formula C11H13ClO3 B4268457 Ethyl 2-(2-chloro-5-methylphenoxy)acetate

Ethyl 2-(2-chloro-5-methylphenoxy)acetate

Cat. No.: B4268457
M. Wt: 228.67 g/mol
InChI Key: XKZUKNBMNTXXOO-UHFFFAOYSA-N
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Description

Ethyl (2-chloro-5-methylphenoxy)acetate is an organic compound with the molecular formula C11H13ClO3 It is an ester derived from the reaction of 2-chloro-5-methylphenol with ethyl chloroacetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-5-methylphenoxy)acetate typically involves the esterification of 2-chloro-5-methylphenol with ethyl chloroacetate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which acts as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product. The scalability of the process allows for large-scale production to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-chloro-5-methylphenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-methylphenol and ethyl acetate.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Formation of substituted phenoxyacetates.

    Hydrolysis: Production of 2-chloro-5-methylphenol and ethyl acetate.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl (2-chloro-5-methylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-5-methylphenoxy)acetate involves its interaction with specific molecular targets. The ester group allows it to act as a prodrug, releasing the active phenol derivative upon hydrolysis. The chloro and methyl groups contribute to its lipophilicity, enhancing its ability to penetrate biological membranes. The compound may interact with enzymes or receptors, modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Ethyl (2-chloro-5-methylphenoxy)acetate can be compared with other similar compounds, such as:

    Ethyl (2-methylphenoxy)acetate: Lacks the chloro group, resulting in different reactivity and applications.

    Ethyl (2-chlorophenoxy)acetate: Lacks the methyl group, affecting its lipophilicity and biological activity.

    Ethyl (2,4-dichlorophenoxy)acetate: Contains an additional chloro group, leading to increased reactivity and potential toxicity.

The uniqueness of Ethyl 2-(2-chloro-5-methylphenoxy)acetate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2-chloro-5-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-14-11(13)7-15-10-6-8(2)4-5-9(10)12/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZUKNBMNTXXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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